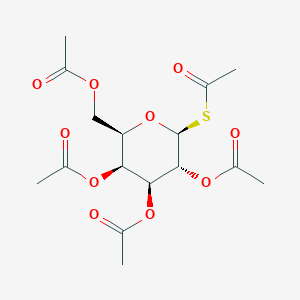
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is a derivative of galactose, a type of sugar. This compound is characterized by the presence of five acetyl groups and a thio group attached to the galactopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose typically involves the acetylation of beta-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as perchloric acid.
Analyse Chemischer Reaktionen
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as sodium methoxide.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including as a prodrug.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose involves its interaction with specific enzymes and receptors. The acetyl groups can be cleaved by esterases, releasing the active thio-galactopyranose. This active form can then interact with molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but lacks the thio group.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Different sugar moiety (glucose instead of galactose).
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Similar to the alpha form but with a different anomeric configuration.
Eigenschaften
Molekularformel |
C16H22O10S |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
CFAJEDWNNGFOQV-CWVYHPPDSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093790.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)
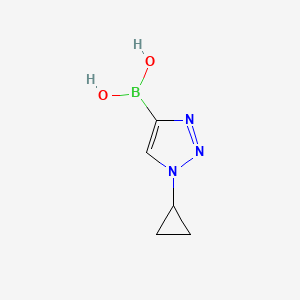
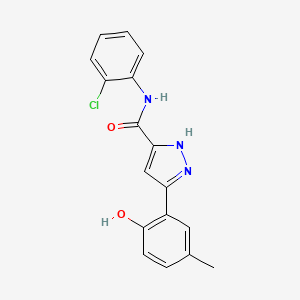
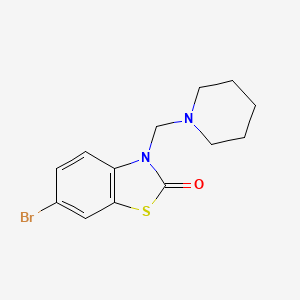
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
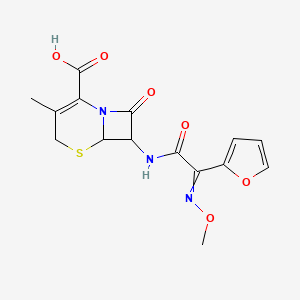
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
